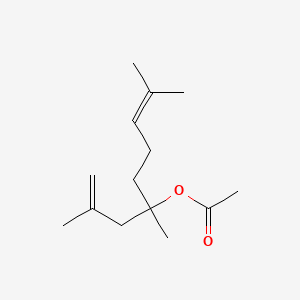
1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate typically involves the esterification of 1,5-dimethyl-1-(2-methylallyl)hex-4-enol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and floral aroma. The compound’s ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acetic acid, which may contribute to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Linalyl acetate: Another ester with a similar fruity and floral aroma.
Geranyl acetate: Known for its pleasant scent and used in perfumes and flavorings.
Citronellyl acetate: Used in fragrances and has a similar chemical structure.
Uniqueness
1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate is unique due to its specific molecular structure, which imparts a distinct aroma profile. Its stability and reactivity also make it a valuable compound for various industrial applications .
Propiedades
Número CAS |
94201-35-1 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
2,4,8-trimethylnona-1,7-dien-4-yl acetate |
InChI |
InChI=1S/C14H24O2/c1-11(2)8-7-9-14(6,10-12(3)4)16-13(5)15/h8H,3,7,9-10H2,1-2,4-6H3 |
Clave InChI |
TZZHLXPJOWLPFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(CC(=C)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13784489.png)
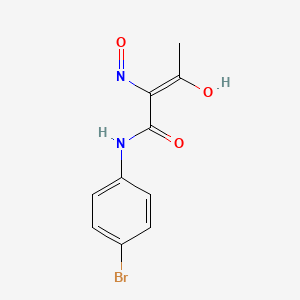

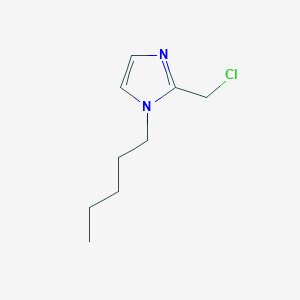
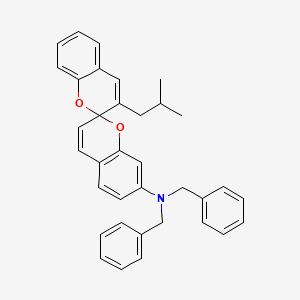
![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)

![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
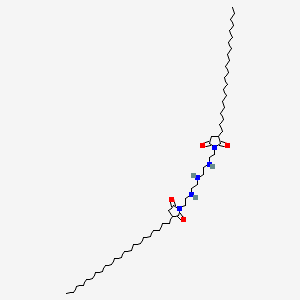

![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
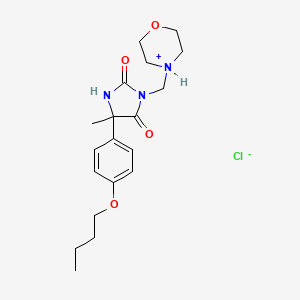

![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)
